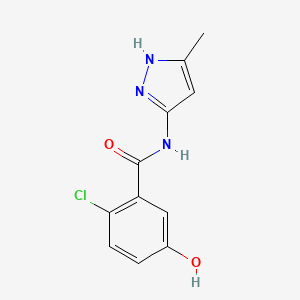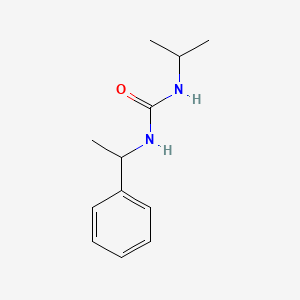![molecular formula C15H27N3O2 B6633811 Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B6633811.png)
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate (TCPP) is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a piperidine derivative that has been synthesized using various methods.
Wirkmechanismus
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate increases the levels of dopamine in the synaptic cleft, leading to increased dopamine signaling in the brain.
Biochemical and Physiological Effects:
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to increase dopamine levels in the brain, leading to increased dopamine signaling. This has been associated with improved motor function in animal models of Parkinson's disease. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has several advantages for lab experiments, including its ability to increase dopamine levels in the brain and its potential use in the treatment of Parkinson's disease. However, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate, including further research into its mechanism of action, safety, and efficacy. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may also have potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate may have potential applications in the field of drug discovery, as it may be used as a tool compound to study the role of the dopamine transporter in various disease states.
Conclusion:
In conclusion, Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate is a piperidine derivative that has been extensively studied for its potential applications in scientific research. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate acts as an inhibitor of the dopamine transporter, leading to increased dopamine signaling in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has potential applications in the treatment of Parkinson's disease and other neurological disorders, as well as in the field of drug discovery. Further research is needed to determine the safety and efficacy of Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate and to explore its potential applications in scientific research.
Synthesemethoden
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate can be synthesized using various methods, including the reaction of piperidine with tert-butyl 2-bromoacetate, followed by reaction with 2-cyanopropylamine. Another method involves the reaction of piperidine with tert-butyl 2-chloroacetate, followed by reaction with 2-cyanopropylamine.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has been found to act as an inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-12(9-16)10-17-11-13-7-5-6-8-18(13)14(19)20-15(2,3)4/h12-13,17H,5-8,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDJVKAVRGYWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCCN1C(=O)OC(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(2-cyanopropylamino)methyl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-bromoisoquinolin-1-amine](/img/structure/B6633747.png)
![3-bromo-4-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6633754.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylpropyl)imidazol-2-amine](/img/structure/B6633776.png)
![4-Chloro-2-[1-(4-cyanophenyl)ethylamino]-1,3-thiazole-5-carbonitrile](/img/structure/B6633788.png)


![2-[4-[3-(Methoxymethyl)piperidin-1-yl]sulfonylpyrazol-1-yl]acetic acid](/img/structure/B6633809.png)
![3-[(2,4,4-Trimethylcyclopentyl)amino]propane-1,2-diol](/img/structure/B6633813.png)
![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B6633821.png)

